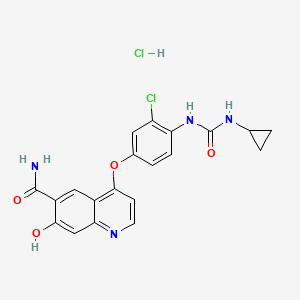

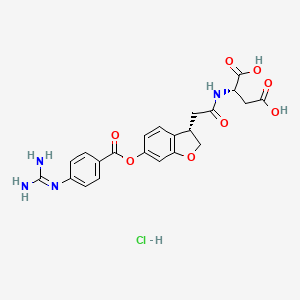

![molecular formula C29H39Cl3FN9O3 B10854515 1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DDO-2093 (dihydrochloride) is a potent inhibitor of the protein-protein interaction between MLL1 and WDR5. This compound has shown significant antitumor activity by selectively inhibiting the catalytic activity of the MLL complex . The compound is often used in scientific research due to its high efficacy and specificity.

Preparation Methods

The synthesis of DDO-2093 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory properties. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but likely involve scalable synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

DDO-2093 (dihydrochloride) primarily undergoes substitution reactions due to its complex structure. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the interaction between MLL1 and WDR5 . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the MLL complex.

Scientific Research Applications

DDO-2093 (dihydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study protein-protein interactions and the catalytic activity of the MLL complex.

Biology: Employed in cellular studies to investigate the role of MLL1 and WDR5 in gene expression and epigenetic regulation.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving MLL-fusion proteins

Industry: Utilized in the development of new drugs targeting protein-protein interactions and epigenetic modifications.

Mechanism of Action

DDO-2093 (dihydrochloride) exerts its effects by selectively inhibiting the interaction between MLL1 and WDR5 proteins. This inhibition disrupts the catalytic activity of the MLL complex, leading to reduced methylation of histone H3 at lysine 4 (H3K4). This, in turn, affects the expression of genes regulated by the MLL complex, such as HOXA9 and Meis1 . The molecular targets and pathways involved include the MLL complex and its associated epigenetic modifications.

Comparison with Similar Compounds

DDO-2093 (dihydrochloride) is unique due to its high specificity and potency as an MLL1-WDR5 interaction inhibitor. Similar compounds include:

MI-503: Another MLL1-WDR5 interaction inhibitor with similar antitumor activity.

OICR-9429: A compound that targets the same protein-protein interaction but with different binding affinities and specificities

DDO-2093 (dihydrochloride) stands out due to its enhanced water solubility and stability in its salt form, making it more suitable for various research applications .

Properties

Molecular Formula |

C29H39Cl3FN9O3 |

|---|---|

Molecular Weight |

687.0 g/mol |

IUPAC Name |

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H |

InChI Key |

RIMZKQNHTPMNER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

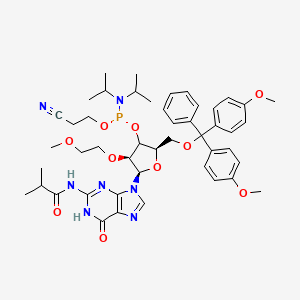

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)

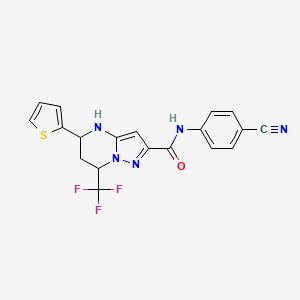

![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)

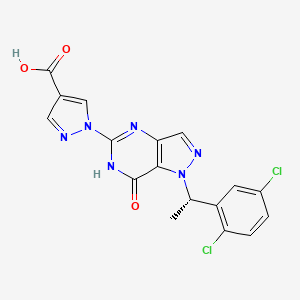

![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)